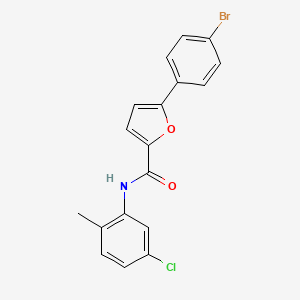
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce sickle cell adhesion to endothelial cells, suggesting a potential role in the treatment of sickle cell disease (Zhang et al., 2015).
Mécanisme D'action
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in regulating smooth muscle relaxation, platelet aggregation, and vascular tone. By inhibiting sGC, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow (Stasch et al., 2011).
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have potent vasodilatory effects in various animal models, including rats, dogs, and pigs (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of pulmonary hypertension (Evgenov et al., 2011). 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has also been shown to reduce sickle cell adhesion to endothelial cells in vitro (Zhang et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have good oral bioavailability and pharmacokinetic properties in various animal models (Stasch et al., 2011). However, one limitation of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its relatively short half-life, which may limit its therapeutic efficacy in some disease states (Lapp et al., 2013).
Orientations Futures
For 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 include the development of new sGC inhibitors and the exploration of its role in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 involves several steps, including the reaction of 5-bromo-2-nitrobenzoic acid with 2-amino-5-chlorotoluene to form 5-bromo-2-nitro-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with furfurylamine to produce 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide. The final compound is obtained as a white powder with a purity of over 99% (Lapp et al., 2013).
Propriétés
IUPAC Name |
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-11-2-7-14(20)10-15(11)21-18(22)17-9-8-16(23-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIXCWDKEISKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
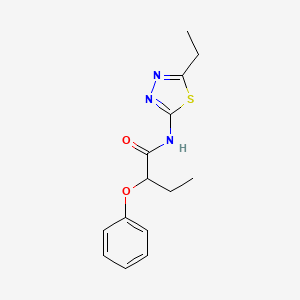
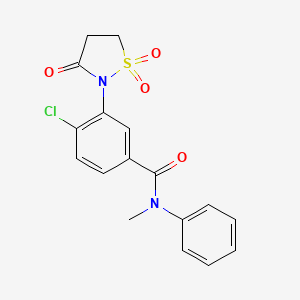
![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
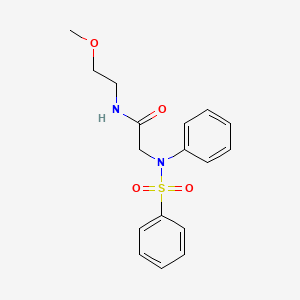
![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)
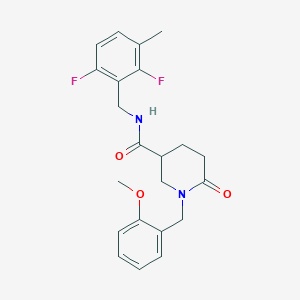

![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide](/img/structure/B4931710.png)